2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE
Overview
Description
2-{[4-(4-Fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C19H16FN3OS. This compound is characterized by the presence of a fluorophenyl group, a pyrimidinyl group, and a sulfanyl linkage, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate through a condensation reaction between 4-fluoroaniline and a suitable pyrimidine derivative under acidic conditions.
Thioether Formation: The pyrimidinyl intermediate is then reacted with a thiol compound to form the thioether linkage. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with free thiol groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and pyrimidinyl groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The sulfanyl linkage plays a crucial role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide
- 2-{[4-(4-bromophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide
- 2-{[4-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-13-4-2-3-5-16(13)22-18(24)12-25-19-21-11-10-17(23-19)14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYRXPBFYNXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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